molecular formula C14H13ClN2O B086967 Fast Red Violet LB base CAS No. 121-22-2

Fast Red Violet LB base

Cat. No.: B086967
CAS No.: 121-22-2
M. Wt: 260.72 g/mol
InChI Key: OIDXADKOPPNJOB-UHFFFAOYSA-N
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Description

Fast Red Violet LB base is a chemical compound with the molecular formula C14H13ClN2O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an amino group, a chloro group, and a methyl group attached to a benzamide core.

Mechanism of Action

Target of Action

Fast Red Violet LB base primarily targets tartrate-resistant acid phosphatase (TRAP) and alkaline phosphatase (ALP) . These enzymes play crucial roles in various biological processes. TRAP is involved in bone resorption, a process critical for the maintenance and repair of bones. ALP is essential for phosphate metabolism and bone mineralization .

Mode of Action

This compound acts as a staining agent for TRAP and ALP . It binds to these enzymes, allowing their activity to be visualized. This interaction enables researchers to monitor the activity of these enzymes in various biological samples .

Biochemical Pathways

The staining of TRAP and ALP by this compound allows the visualization of their activity, thereby providing insights into the biochemical pathways they are involved in. For instance, the activity of TRAP is associated with osteoclast function and bone resorption, while ALP activity is linked to bone formation and mineralization .

Pharmacokinetics

It is known that the compound is used in vitro, and its effects are observed at the cellular level .

Result of Action

The primary result of this compound action is the visualization of TRAP and ALP activity . By staining these enzymes, researchers can monitor their activity under various conditions, contributing to our understanding of bone metabolism and other biological processes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the staining process requires specific pH conditions . Moreover, the compound should be stored at specific temperatures to maintain its stability and efficacy .

Biochemical Analysis

Biochemical Properties

Fast Red Violet LB base plays a significant role in biochemical reactions. It is used for staining tartrate-resistant acid phosphatase (TRAP) and can be used for alkaline phosphatase (ALP) activity staining . This indicates that this compound interacts with enzymes such as TRAP and ALP, and these interactions are crucial for its staining properties .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It is used to detect granulocytic cells, indicating its influence on cell function

Molecular Mechanism

The molecular mechanism of this compound primarily involves its interaction with enzymes like TRAP and ALP It is used as a stain for these enzymes, suggesting that it may bind to these biomolecules and possibly influence their activity

Temporal Effects in Laboratory Settings

This compound is used as a kit component in Procedure 91 for the demonstration of specific esterase activity in peripheral blood smears or paraffin sections

Metabolic Pathways

This compound is involved in the staining of enzymes like TRAP and ALP , suggesting that it may interact with these enzymes in certain metabolic pathways

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fast Red Violet LB base typically involves the acylation of 4-amino-2-chloro-5-methylaniline with benzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

Fast Red Violet LB base undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Fast Red Violet LB base has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fast Red Violet LB base is unique due to the presence of both an amino group and a chloro group on the aromatic ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse chemical modifications and potential therapeutic applications .

Properties

IUPAC Name

N-(4-amino-2-chloro-5-methylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c1-9-7-13(11(15)8-12(9)16)17-14(18)10-5-3-2-4-6-10/h2-8H,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIDXADKOPPNJOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)Cl)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70153097
Record name N-(4-Amino-2-chloro-5-methylphenyl)benzamide
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Molecular Weight

260.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121-22-2
Record name N-(4-Amino-2-chloro-5-methylphenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Amino-2-chloro-5-methylphenyl)benzamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fast Bordeaux 3B base
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Record name N-(4-Amino-2-chloro-5-methylphenyl)benzamide
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Record name N-(4-amino-2-chloro-5-methylphenyl)benzamide
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